Propan-2-yl 2-(methylamino)benzoate
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Overview
Description
Propan-2-yl 2-(methylamino)benzoate: is a chemical compound with the molecular formula C11H15NO2. It is also known by other names such as isopropyl 2-(methylamino)benzoate . This compound is characterized by its unique structure, which includes an isopropyl ester group and a methylamino group attached to a benzoate core. It is commonly used in various scientific research applications due to its versatile chemical properties.
Scientific Research Applications
Propan-2-yl 2-(methylamino)benzoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for Propan-2-yl 2-(methylamino)benzoate indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-(methylamino)benzoate typically involves the esterification of 2-(methylamino)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propan-2-yl 2-(methylamino)benzoate can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(methylamino)benzoate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Propan-2-yl 2-aminobenzoate: Similar structure but lacks the methyl group on the amino group.
Propan-2-yl 2-(ethylamino)benzoate: Similar structure but has an ethyl group instead of a methyl group on the amino group.
Propan-2-yl 2-(dimethylamino)benzoate: Similar structure but has two methyl groups on the amino group.
Uniqueness: Propan-2-yl 2-(methylamino)benzoate is unique due to its specific combination of an isopropyl ester and a methylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
propan-2-yl 2-(methylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)14-11(13)9-6-4-5-7-10(9)12-3/h4-8,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVPPPSOAFJDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341186 |
Source
|
Record name | propan-2-yl 2-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99985-64-5 |
Source
|
Record name | propan-2-yl 2-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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